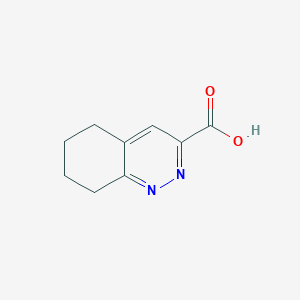
5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6,7,8-tetrahydroquinoline derivatives with carbon dioxide, followed by esterification . The reaction conditions often require the use of strong bases such as lithium or magnesium derivatives to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cinnoline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it may interact with signaling pathways involved in inflammation and cancer progression, thereby exhibiting anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid
- 3-Methoxy-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine derivatives
Comparison: 5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group at the 3-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds . For example, while 5,6,7,8-tetrahydroquinoline-3-carboxylic acid shares a similar core structure, the presence of different substituents can significantly alter its biological properties and applications .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8/h5H,1-4H2,(H,12,13) |
InChI Key |
PYLAGZHXAYKAJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















